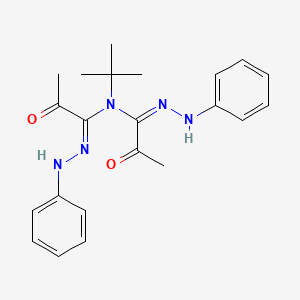
N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide, also known as GW 9662, is a chemical compound that is widely used in scientific research. This compound is a selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. GW 9662 has been shown to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and physiology.
Mecanismo De Acción
N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 acts as a selective antagonist of PPARγ by binding to the ligand-binding domain of the receptor and preventing its activation by endogenous ligands such as fatty acids and prostaglandins. By inhibiting PPARγ, this compound 9662 can modulate the expression of genes involved in glucose and lipid metabolism, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 9662 are primarily mediated by its inhibition of PPARγ. In vitro studies have shown that this compound 9662 can inhibit the expression of genes involved in adipocyte differentiation and lipid metabolism, as well as the production of inflammatory cytokines. In vivo studies have demonstrated that this compound 9662 can improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 in lab experiments is its selectivity for PPARγ, which allows researchers to specifically study the effects of PPARγ inhibition without affecting other nuclear receptors. Additionally, this compound 9662 is a relatively stable and easy-to-handle compound that can be used in a variety of experimental systems. However, one limitation of using this compound 9662 is its potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 and its role in PPARγ signaling. One area of interest is the development of more potent and selective PPARγ antagonists that can be used in clinical settings. Another area of research is the investigation of the effects of PPARγ inhibition on other physiological processes, such as inflammation and cancer. Additionally, the development of new experimental systems and techniques can help to further elucidate the mechanisms of action of this compound 9662 and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 involves the reaction of 2,4-dichloro-3-methylbenzoyl chloride with 3-nitrobenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The synthesis of this compound 9662 is a relatively simple and straightforward process, and the compound can be obtained in high purity and yield.
Aplicaciones Científicas De Investigación
N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 is widely used in scientific research as a tool to study the role of PPARγ in various physiological and pathological processes. PPARγ has been shown to play a key role in the regulation of glucose and lipid metabolism, and its activation has been implicated in the treatment of metabolic disorders such as type 2 diabetes and obesity. This compound 9662, as a selective antagonist of PPARγ, can be used to study the effects of PPARγ inhibition on these processes.
Propiedades
IUPAC Name |
N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-11(15)5-6-12(13(8)16)17-14(19)9-3-2-4-10(7-9)18(20)21/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBIMSNMEUNNHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol](/img/structure/B5718700.png)
![3-(4-fluorophenyl)-N-{[(3-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5718701.png)

![N-cyclohexyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5718721.png)


![N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5718747.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5718757.png)

![N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)acetamide](/img/structure/B5718776.png)
![2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5718780.png)
